Triprolidine hydrochloride

Beschreibung

See also: Triprolidine (has active moiety) ... View More ...

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

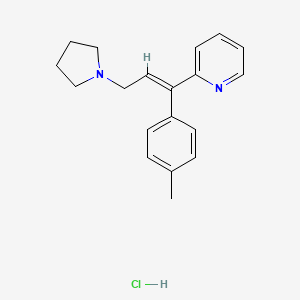

2-[(E)-1-(4-methylphenyl)-3-pyrrolidin-1-ylprop-1-enyl]pyridine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2.ClH/c1-16-7-9-17(10-8-16)18(19-6-2-3-12-20-19)11-15-21-13-4-5-14-21;/h2-3,6-12H,4-5,13-15H2,1H3;1H/b18-11+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYUYEJNGHIOFOC-NWBUNABESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=CCN2CCCC2)C3=CC=CC=N3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)/C(=C\CN2CCCC2)/C3=CC=CC=N3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

486-12-4 (Parent) | |

| Record name | Triprolidine hydrochloride anhydrous | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000550709 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID10872513 | |

| Record name | Triprolidine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10872513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>47.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID11533048 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

550-70-9, 6138-79-0 | |

| Record name | Triprolidine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=550-70-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triprolidine hydrochloride anhydrous | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000550709 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triprolidine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757361 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyridine, 2-[(1E)-1-(4-methylphenyl)-3-(1-pyrrolidinyl)-1-propen-1-yl]-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Triprolidine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10872513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triprolidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.169 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | triprolidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIPROLIDINE HYDROCHLORIDE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NG7A104R3J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Triprolidine Hydrochloride: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triprolidine hydrochloride is a potent first-generation antihistamine of the alkylamine class, characterized by its competitive antagonism and inverse agonist properties at the histamine H1 receptor.[1][2] This technical guide provides an in-depth exploration of the molecular mechanisms underlying triprolidine's therapeutic effects and its off-target activities. Detailed experimental protocols for key assays used to characterize its pharmacological profile are presented, along with a quantitative summary of its binding affinities and functional potency. Signaling pathways and experimental workflows are visualized to facilitate a comprehensive understanding of its action.

Introduction

Triprolidine has been a cornerstone in the symptomatic relief of allergic conditions, including rhinitis and urticaria, for decades.[3] As a first-generation antihistamine, it readily crosses the blood-brain barrier, a characteristic that underlies its sedative side effects.[4] Its primary therapeutic action is the blockade of histamine-mediated responses through its interaction with the H1 receptor, a G protein-coupled receptor (GPCR) integral to the allergic inflammatory cascade.[2] Understanding the precise mechanism of action, including its receptor affinity, downstream signaling effects, and off-target profile, is critical for its appropriate clinical use and for the development of novel, more selective antihistamines.

Pharmacodynamics: The Core Mechanism of Action

Competitive Antagonism at the Histamine H1 Receptor

The principal mechanism of action of triprolidine is its competitive binding to the histamine H1 receptor.[2] In the presence of histamine, triprolidine, as a competitive antagonist, vies for the same binding site on the H1 receptor. By occupying this site, it prevents histamine from binding and initiating the downstream signaling cascade that leads to allergic symptoms.[2]

Inverse Agonism

Beyond simple competitive antagonism, triprolidine is also described as an inverse agonist at the H1 receptor.[1] GPCRs like the H1 receptor can exhibit a degree of basal, or constitutive, activity even in the absence of an agonist. While a neutral antagonist would only block the action of an agonist, an inverse agonist can reduce this basal activity, further stabilizing the receptor in an inactive conformation.[5]

The Histamine H1 Receptor Signaling Pathway

The histamine H1 receptor is coupled to the Gq/11 family of G proteins.[1] Upon activation by histamine, the following signaling cascade is initiated:

-

Gq/11 Activation: The activated H1 receptor catalyzes the exchange of GDP for GTP on the α-subunit of the Gq/11 protein.

-

Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates phospholipase C.

-

Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Intracellular Calcium Release: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[1][6]

-

Protein Kinase C (PKC) Activation: DAG, in conjunction with the elevated intracellular calcium, activates protein kinase C.

This cascade ultimately leads to the physiological responses associated with allergy, such as smooth muscle contraction, increased vascular permeability, and the expression of pro-inflammatory mediators.[6] Triprolidine, by preventing the initial activation of the H1 receptor, effectively blocks this entire pathway.[2]

Quantitative Data

The affinity of triprolidine for its primary target and off-targets has been quantified through various in vitro assays.

Table 1: Receptor Binding Affinity of this compound

| Receptor Subtype | Radioligand | Assay System | Ki (nM) | Reference(s) |

| Histamine H1 | [³H]-mepyramine | HEK293T cell homogenates | ~1-5 | [2] |

| Histamine H1 | [³H]-mepyramine | 1321N1 human astrocytoma cells | 1-5 | [6] |

| Histamine H1 | Not specified | Not specified | 7.7 ± 2.6 | [6] |

| Muscarinic (non-selective) | [³H]-quinuclidinyl benzilate | Bovine cerebral cortex | 280 | [7] |

Table 2: Functional Potency of this compound

| Assay Type | Cell Line/Tissue | Agonist | IC50 (µM) | Reference(s) |

| Calcium Mobilization | Mouse preoptic/anterior hypothalamic neurons | Histamine | 0.2 | [3] |

Experimental Protocols

The following protocols are representative of the key experiments used to characterize the mechanism of action of H1 receptor antagonists like triprolidine.

Radioligand Binding Assay for Histamine H1 Receptor

This competitive binding assay determines the affinity of a test compound (triprolidine) for the H1 receptor by measuring its ability to displace a radiolabeled ligand ([³H]-mepyramine).

Materials:

-

Cell membranes from HEK293 cells stably expressing the human histamine H1 receptor.[3]

-

[³H]-mepyramine (specific activity ~20-30 Ci/mmol).[3]

-

This compound.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.[3]

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[3]

-

Non-specific binding control: 10 µM Mianserin.[3]

-

96-well microplates, glass fiber filters, and a cell harvester.

-

Scintillation cocktail and a liquid scintillation counter.

Procedure:

-

Compound Dilution: Prepare serial dilutions of triprolidine in assay buffer.

-

Assay Setup: In a 96-well plate, add the following in order:

-

Assay buffer.

-

Triprolidine solution (for competition curve), vehicle (for total binding), or non-specific binding control.

-

[³H]-mepyramine at a final concentration near its Kd value.

-

Cell membrane preparation (typically 20-50 µg of protein per well).

-

-

Incubation: Incubate the plate at 25°C for 60 minutes with gentle agitation to reach equilibrium.[3]

-

Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates bound from free radioligand.

-

Washing: Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.[3]

-

Quantification: Dry the filters, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the triprolidine concentration.

-

Fit the data using a non-linear regression model to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[6]

-

Calcium Flux Assay

This functional assay measures the ability of triprolidine to inhibit histamine-induced intracellular calcium mobilization, providing a measure of its antagonist potency.

Materials:

-

HEK293 cells stably expressing the human histamine H1 receptor.[8]

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

This compound.

-

Histamine.

-

Hanks' Balanced Salt Solution (HBSS) or other suitable assay buffer.

-

Fluorescent imaging plate reader (e.g., FLIPR).

Procedure:

-

Cell Preparation: Plate H1R-expressing cells in a 96-well black, clear-bottom plate and culture overnight.

-

Dye Loading: Remove the culture medium and add the calcium-sensitive dye loading solution. Incubate for 1 hour at 37°C.[8]

-

Washing: Wash the cells with assay buffer to remove excess dye.

-

Compound Pre-incubation: Add serial dilutions of triprolidine to the wells and incubate for 15-30 minutes.[8]

-

Fluorescence Measurement:

-

Place the cell plate in the fluorescent imaging plate reader.

-

Record a baseline fluorescence reading for 10-20 seconds.

-

Add a solution of histamine (at a pre-determined EC80 concentration) to all wells to stimulate the H1 receptor.

-

Continuously measure the fluorescence signal for 1-3 minutes to capture the calcium mobilization.[2]

-

-

Data Analysis:

-

Determine the peak fluorescence response for each well.

-

Normalize the data to the response of cells treated with histamine alone (100% activation) and untreated cells (0% activation).

-

Plot the percentage of inhibition against the logarithm of the triprolidine concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[8]

-

Pharmacokinetics

A brief overview of the pharmacokinetic properties of triprolidine is provided for context.

Table 3: Pharmacokinetic Parameters of this compound

| Parameter | Value | Reference(s) |

| Time to Peak Plasma Concentration (Tmax) | ~2 hours | [9] |

| Serum Half-life (t1/2) | ~2.1 hours | [9] |

| Metabolism | Hepatic | |

| Excretion | Renal | [9] |

Conclusion

This compound exerts its therapeutic effects primarily through potent competitive antagonism and inverse agonism at the histamine H1 receptor, effectively blocking the Gq/11-mediated signaling cascade responsible for allergic symptoms. Its pharmacological profile is well-characterized by in vitro binding and functional assays, which reveal high affinity for the H1 receptor and lower, yet clinically relevant, affinity for muscarinic receptors, explaining its anticholinergic side effects. The detailed methodologies and quantitative data presented in this guide serve as a comprehensive resource for researchers and drug development professionals working to understand the intricate mechanisms of antihistamine action and to innovate in the field of allergy and immunology.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. H1-receptor antagonists: safety issues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. An investigation of the H1-receptor antagonist triprolidine: pharmacokinetics and antihistaminic effects - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Triprolidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triprolidine hydrochloride is a first-generation antihistamine of the alkylamine class, renowned for its potent and rapid-acting antagonism of the histamine H1 receptor.[1] It is clinically employed for the symptomatic management of allergic conditions, including rhinitis and urticaria.[1] As a first-generation agent, triprolidine readily traverses the blood-brain barrier, a characteristic that underlies its sedative effects. Furthermore, it possesses anticholinergic properties that contribute to its side-effect profile. This technical guide offers a comprehensive examination of the pharmacokinetics (PK) and pharmacodynamics (PD) of triprolidine, presenting quantitative data in structured tables, detailing key experimental methodologies, and illustrating core concepts with diagrams to support advanced research and development.

Pharmacodynamics: The Science of Triprolidine's Action

The therapeutic and adverse effects of triprolidine are dictated by its interactions with specific receptors in the body.

Mechanism of Action

Triprolidine functions as a competitive antagonist and inverse agonist at the histamine H1 receptor.[2] In the presence of histamine, triprolidine competitively binds to the H1 receptor, preventing histamine from binding and initiating the downstream signaling cascade that leads to allergic symptoms.[2][3] Histamine, upon binding to its Gq/11-coupled H1 receptor, activates phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling cascade culminates in the classic physiological manifestations of an allergic reaction, such as vasodilation, increased vascular permeability, and smooth muscle contraction.[3] By blocking the initial binding of histamine, triprolidine effectively abrogates this entire process.

Receptor Binding Affinity

Triprolidine exhibits a high affinity for the histamine H1 receptor. Its binding affinity has been quantified through competitive radioligand binding assays. The stereochemistry of triprolidine is a critical determinant of its pharmacological activity, with the (E)-isomer demonstrating significantly greater potency as a histamine H1 receptor antagonist compared to the (Z)-isomer.

Table 1: Receptor Binding Affinity of Triprolidine

| Receptor | Ligand | Parameter | Value (nM) | Species/Tissue | Reference |

|---|---|---|---|---|---|

| Histamine H1 | [³H]mepyramine | Ki | 2.29 | Human (recombinant) | [4] |

| Muscarinic (non-selective) | [³H]quinuclidinyl benzilate | Ki | 280 | Bovine cerebral cortex |[5] |

Pharmacokinetics: The Journey of Triprolidine Through the Body

The absorption, distribution, metabolism, and excretion (ADME) of triprolidine dictate its onset, duration of action, and potential for drug-drug interactions.

Absorption

Following oral administration, triprolidine is rapidly absorbed from the gastrointestinal tract.[1]

Distribution

Triprolidine is widely distributed throughout the body and exhibits a high degree of plasma protein binding.

Metabolism

Triprolidine undergoes extensive hepatic metabolism, primarily mediated by the cytochrome P450 (CYP) enzyme system, with CYP2D6 being the major isozyme involved.[4][6] The primary metabolic pathway is the oxidation of the p-methyl group on the phenyl ring.[4] In mouse models, the major metabolite identified is a carboxylic acid analog of triprolidine.[7] Other minor metabolites include a gamma-aminobutyric acid analog, a pyrrolidinone analog, and a pyridine-ring hydroxylated derivative.[7] Given the significant role of CYP2D6, there is a potential for drug-drug interactions with other substrates, inhibitors, or inducers of this enzyme, and its efficacy and safety may be influenced by genetic polymorphisms in the CYP2D6 gene.[4][6]

Excretion

The metabolites of triprolidine are primarily excreted in the urine, with only a small fraction of the parent drug being eliminated unchanged.[6]

Human Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters of triprolidine in healthy adult humans.

Table 2: Human Pharmacokinetic Parameters of Triprolidine

| Parameter | Value | Study Population | Dosage | Reference |

|---|---|---|---|---|

| Time to Peak Concentration (Tmax) | ~1.5 - 2.0 hours | Healthy Adults | 2.5 mg / 5.0 mg oral | [4] |

| Peak Plasma Concentration (Cmax) | 8.4 ng/mL | Healthy Adults | 2.5 mg oral | [4] |

| 14.3 ng/mL | Healthy Adults | 5.0 mg oral | [4] | |

| 8.2 ng/mL | Healthy Adults | 3.75 mg oral | [2] | |

| Elimination Half-life (t1/2) | ~4 - 6 hours | Healthy Adults | 2.5 mg / 5.0 mg oral | [4] |

| 5 hours | Healthy Adults | 3.75 mg oral | [2] | |

| Oral Bioavailability | ~4% | Not Specified | Not Specified | [8] |

| Protein Binding | ~90% | Not Specified | Not Specified | [4] |

| Urinary Excretion (unchanged) | ~1% of dose in 24h | Healthy Adults | Not Specified |[6] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of triprolidine's pharmacokinetics and pharmacodynamics.

Human Pharmacokinetic Study Protocol

Objective: To characterize the pharmacokinetic profile of single oral doses of triprolidine.

Study Design: A randomized, open-label, single-dose, 3-way crossover trial is a common design.[6]

Subjects: Healthy adult volunteers are typically recruited. Key exclusion criteria often include a history of significant diseases that could interfere with drug absorption, distribution, metabolism, or excretion.[6]

Dosing: Subjects receive a single oral dose of triprolidine, for example, as a 2.5 mg or 5.0 mg tablet.[6]

Sample Collection: Blood samples are collected at predefined intervals, such as pre-dose and at various time points up to 24 hours post-dose.[6]

Analytical Method: Plasma concentrations of triprolidine are quantified using a validated bioanalytical method, such as liquid chromatography with tandem mass spectrometry (LC-MS/MS).[6][9]

Radioligand Binding Assay for H1 Receptor Affinity

Objective: To determine the binding affinity (Ki) of triprolidine for the histamine H1 receptor.

Materials:

-

Receptor Source: Membranes from cells expressing the human H1 receptor (e.g., HEK293 cells).

-

Radioligand: [³H]mepyramine (a potent H1 antagonist).

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled H1 antagonist (e.g., 10 µM mianserin).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Equipment: Glass fiber filters, cell harvester, liquid scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the H1 receptor in cold lysis buffer and pellet the membranes by centrifugation. Resuspend the membrane pellet in fresh buffer.

-

Assay Setup: In a 96-well plate, set up the following in triplicate:

-

Total Binding: Receptor membranes + [³H]mepyramine + assay buffer.

-

Non-specific Binding: Receptor membranes + [³H]mepyramine + non-specific binding control.

-

Competitive Binding: Receptor membranes + [³H]mepyramine + varying concentrations of triprolidine.

-

-

Incubation: Incubate the plate at room temperature to allow the binding to reach equilibrium.

-

Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound and unbound radioligand.

-

Washing: Wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Scintillation Counting: Quantify the radioactivity on the filters using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the triprolidine concentration.

-

Determine the IC50 value (the concentration of triprolidine that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

In Vitro Metabolism Study Using Human Liver Microsomes

Objective: To identify the metabolites of triprolidine and characterize the kinetics of its metabolism in a human-relevant system.

Materials:

-

Pooled human liver microsomes.

-

This compound.

-

NADPH regenerating system (or NADPH).

-

Phosphate buffer (pH 7.4).

-

Acetonitrile (for reaction termination).

-

LC-MS/MS system for analysis.

Procedure:

-

Incubation Mixture Preparation: Prepare a reaction mixture containing human liver microsomes and phosphate buffer.

-

Pre-incubation: Pre-incubate the mixture at 37°C.

-

Reaction Initiation: Add triprolidine to the mixture and initiate the metabolic reaction by adding the NADPH regenerating system.

-

Time-course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and terminate the reaction by adding cold acetonitrile.

-

Sample Processing: Centrifuge the samples to pellet the precipitated proteins.

-

LC-MS/MS Analysis: Analyze the supernatant for the disappearance of the parent drug (triprolidine) and the appearance of metabolites.

-

Data Analysis:

-

Determine the rate of disappearance of triprolidine to calculate its in vitro half-life and intrinsic clearance.

-

Identify potential metabolites by analyzing the mass spectral data.

-

Conclusion

This compound is a well-characterized first-generation antihistamine with a rapid onset and short duration of action. Its pharmacodynamic effects are primarily mediated through potent antagonism of the histamine H1 receptor, while its pharmacokinetic profile is defined by rapid oral absorption, extensive hepatic metabolism predominantly by CYP2D6, and renal excretion of its metabolites. The detailed quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers and scientists in the field of drug development, facilitating further investigation into the clinical pharmacology of triprolidine and the development of novel antihistaminic agents.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. Determination of triprolidine in human plasma by quantitative TLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Microbial transformation of the antihistaminic drug this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Bioavailability of Triprolidine as a Single Agent or in Combination With Pseudoephedrine: A Randomized, Open‐Label Crossover Study in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Disposition and metabolism of triprolidine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Triprolidine [medbox.iiab.me]

- 9. Simultaneous determination of triprolidine and pseudoephedrine in human plasma by liquid chromatography-ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Synthesis of Triprolidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological profile of triprolidine hydrochloride, a first-generation H1-receptor antagonist. Patented in 1948 by Burroughs Wellcome, triprolidine emerged as a significant therapeutic agent for the symptomatic relief of allergic conditions.[1][2] This document details the classical synthetic pathway involving a Mannich reaction followed by a Grignard reaction and dehydration, as well as alternative methods such as the Wittig reaction and a more recent photoredox-catalyzed approach. Key experimental protocols are provided, and quantitative data, including reaction yields and pharmacological parameters, are summarized. Furthermore, this guide illustrates the mechanism of action of triprolidine through its signaling pathway and outlines the historical context of its development and clinical evaluation.

Discovery and Historical Context

Triprolidine was developed by chemists at Burroughs Wellcome during the post-World War II era of intensive research into antihistamines.[1][3] Building on the foundational discoveries in H1 receptor blockade, the compound was patented in 1948 and introduced for medical use in 1953.[1][2] Early preclinical studies highlighted the potent H1-antagonistic activity of the (E)-isomer of triprolidine, which demonstrated significantly higher potency than its (Z)-isomer.[4] Clinical trials conducted in the early 1950s confirmed its efficacy in alleviating the symptoms of allergic rhinitis, such as sneezing and runny nose.[1]

Chemical and Physical Properties

This compound is the hydrochloride salt of triprolidine. It is a white crystalline powder with good solubility in water and ethanol.[5]

| Property | Value |

| IUPAC Name | 2-[(E)-1-(4-methylphenyl)-3-pyrrolidin-1-ylprop-1-enyl]pyridine;hydrochloride |

| Molecular Formula | C₁₉H₂₃ClN₂ |

| Molecular Weight | 314.86 g/mol |

| Melting Point | ~60°C (for the free base)[2] |

| Appearance | Solid crystalline substance[1] |

Synthesis of this compound

The synthesis of triprolidine has been approached through several routes, with the classical method being a multi-step process. More contemporary methods have been developed to improve stereoselectivity and yield.

Classical Synthesis: Mannich and Grignard Reaction Route

This traditional approach involves three main stages: a Mannich reaction, a Grignard reaction, and a subsequent dehydration step.[4][6]

Step 1: Mannich Reaction

-

Reaction: 4'-methylacetophenone, paraformaldehyde, and pyrrolidine are reacted to form the Mannich base, 4'-methyl-3-pyrrolidinopropiophenone.[4][6]

-

Procedure: A mixture of 4'-methylacetophenone, paraformaldehyde, and pyrrolidine hydrochloride in a suitable solvent (e.g., ethanol) is refluxed. The reaction progress is monitored by thin-layer chromatography. Upon completion, the solvent is removed under reduced pressure, and the residue is worked up to isolate the Mannich base.

Step 2: Grignard Reaction

-

Reaction: The ketone intermediate from the Mannich reaction is treated with 2-pyridylmagnesium bromide, a Grignard reagent.[4]

-

Procedure: 2-bromopyridine is reacted with magnesium turnings in anhydrous diethyl ether or tetrahydrofuran to prepare the Grignard reagent. The solution of 4'-methyl-3-pyrrolidinopropiophenone in an anhydrous solvent is then added dropwise to the Grignard reagent at a low temperature (e.g., -50°C).[4] The reaction mixture is stirred for several hours and then quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, dried, and concentrated to yield the tertiary alcohol intermediate.

Step 3: Dehydration and Salt Formation

-

Reaction: The tertiary alcohol is dehydrated using a strong acid to form a mixture of (E)- and (Z)-isomers of triprolidine.[4]

-

Procedure: The alcohol is treated with a dehydrating agent such as concentrated sulfuric acid or by heating. This step typically produces a mixture of the geometric isomers. The desired (E)-isomer can be isolated through fractional crystallization of a salt, such as the oxalate salt, from a suitable solvent like methyl ethyl ketone.[4] The purified (E)-triprolidine free base is then dissolved in a solvent like methyl ethyl ketone and treated with concentrated hydrochloric acid to precipitate this compound. The product is collected by filtration and dried.[4]

Alternative Synthesis Routes

The Wittig reaction provides an alternative for the formation of the crucial double bond in triprolidine. This method involves the reaction of an appropriate phosphonium ylide with a ketone.[4]

-

Reaction: 2-(p-toluoyl)pyridine is reacted with 2-(1-pyrrolidino)ethyl triphenylphosphonium bromide in the presence of a base.[7]

-

Isomerization: The Wittig reaction often yields a mixture of (E) and (Z) isomers.[7] Isomerization to enrich the more active (E)-isomer can be achieved by heating with an acid catalyst, such as a mixture of methanesulfonic acid and sulfuric acid.[4][7]

A more recent and efficient approach utilizes photoredox catalysis for the synthesis of triprolidine. This method offers mild reaction conditions and high selectivity.[1][8]

-

Reaction: This approach involves a branch-selective pyridylation of an alkene precursor.[1][8] A 2019 study demonstrated a two-step synthesis with a 42% overall yield, starting with a Pd-catalyzed amination followed by a photoredox-catalyzed coupling using an Iridium photocatalyst and blue LED irradiation.[3]

Comparative Synthesis Data

| Synthesis Route | Key Reactions | Reported Yield | Notes |

| Classical | Mannich, Grignard, Dehydration | ~80% (for Grignard step)[3] | Multi-step process, may require isomer separation. |

| Wittig Reaction | Wittig olefination, Isomerization | 76% (mixture of isomers)[9] | Can provide better control over double bond formation but may still require isomer enrichment. |

| Photoredox Catalysis | Pd-catalyzed amination, Photoredox coupling | 42% (overall, 2 steps)[3] | Milder conditions, high (E)-selectivity. |

Mechanism of Action and Signaling Pathway

Triprolidine is a competitive antagonist of the histamine H1 receptor.[5][8] In allergic reactions, histamine is released from mast cells and binds to H1 receptors on various cells, initiating a signaling cascade that leads to allergic symptoms.[1]

The H1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, couples to Gq/11. This activates phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). This signaling pathway ultimately leads to the expression of pro-inflammatory cytokines and cell adhesion molecules, contributing to the inflammatory response.[6][10]

Triprolidine competitively binds to the H1 receptor, preventing histamine from binding and thereby inhibiting this downstream signaling cascade.[1][10] This blockade of the H1 receptor alleviates symptoms such as vasodilation, increased vascular permeability, and smooth muscle contraction associated with allergic reactions.[8]

As a first-generation antihistamine, triprolidine can cross the blood-brain barrier, leading to sedative effects due to its action on H1 receptors in the central nervous system.[1] It also exhibits some anticholinergic activity by blocking muscarinic acetylcholine receptors.[1]

Pharmacological Data

Triprolidine is characterized by its high affinity for the histamine H1 receptor. Its pharmacological profile has been determined through various in vitro and in vivo studies.

Receptor Binding Affinity

The binding affinity of triprolidine to the histamine H1 receptor is a key determinant of its potency.

| Parameter | Receptor | Value | Assay System |

| Kᵢ | Human H1 | 5.3 nM[11] | Radioligand binding assay with [³H]-mepyramine in HEK293T cells.[11] |

| IC₅₀ | Mouse H1 | 0.2 µM[12] | Calcium mobilization assay in mouse preoptic/anterior hypothalamic neurons.[12] |

Note: A lower Kᵢ value indicates a higher binding affinity.

While specific data is limited, as a first-generation antihistamine, triprolidine is known to have some affinity for muscarinic acetylcholine receptors, which contributes to its anticholinergic side effects.[1]

Pharmacokinetics in Humans

Recent clinical studies have provided updated pharmacokinetic data for triprolidine.

| Parameter | Value (for a 2.5 mg oral dose) |

| Tₘₐₓ (Time to Peak Plasma Concentration) | ~1.5 hours[10][13] |

| Cₘₐₓ (Peak Plasma Concentration) | 8.4 ng/mL[10][13] |

| t₁/₂ (Elimination Half-life) | ~4 hours[10][13] |

Preclinical and Clinical Efficacy

The efficacy of triprolidine as an antihistamine was established through a series of preclinical and clinical evaluations.

Preclinical Evaluation

A classic method for evaluating H1-antagonist activity is the guinea pig ileum assay. This in vitro method measures the ability of a compound to inhibit histamine-induced smooth muscle contraction.

-

Tissue Preparation: A section of the terminal ileum from a guinea pig is isolated and suspended in an organ bath containing Tyrode's solution at 37°C, aerated with carbogen (95% O₂, 5% CO₂).

-

Contraction Measurement: The tissue is connected to a transducer to record muscle contractions.

-

Histamine Dose-Response: A cumulative dose-response curve to histamine is established.

-

Antagonist Incubation: The tissue is washed, and a fixed concentration of triprolidine is added and incubated.

-

Challenge with Histamine: The histamine dose-response curve is re-established in the presence of triprolidine to determine the extent of inhibition.

Clinical Efficacy in Allergic Rhinitis

Early clinical trials were crucial in confirming the therapeutic utility of triprolidine. A 1975 double-blind, crossover trial demonstrated that triprolidine (2.5 mg) was superior to placebo in reducing the symptoms of allergic rhinitis.[5]

-

Study Design: Randomized, double-blind, placebo-controlled.

-

Patient Population: Adult patients with a history of seasonal allergic rhinitis experiencing moderate to severe symptoms.

-

Treatment: Oral administration of this compound (e.g., 2.5 mg) or a matching placebo at regular intervals.

-

Efficacy Assessment: Patient-reported symptom scores for sneezing, rhinorrhea, nasal itching, and ocular itching. Physician assessments of clinical response.

-

Safety Assessment: Monitoring and recording of adverse events, with a particular focus on sedation.

Conclusion

This compound remains a significant compound in the history of pharmacology, representing a key advancement in the symptomatic treatment of allergic conditions. Its discovery and development by Burroughs Wellcome provided a potent and effective first-generation H1-receptor antagonist. The classical synthesis, though effective, has been supplemented by more modern techniques that offer improved efficiency and stereoselectivity. A thorough understanding of its synthesis, mechanism of action, and pharmacological profile is essential for researchers in the fields of medicinal chemistry and drug development, providing a valuable reference for the study of H1 receptor pharmacology and the design of novel anti-allergic agents.

References

- 1. Photoredox-catalyzed branch-selective pyridylation of alkenes for the expedient synthesis of Triprolidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. A Double-blind crossover trial of pseudoephedrine and triprolidine, alone and in combination, for the treatment of allergenic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. WO2007141803A2 - A process for the synthesis of (e) -2-[1 - (4 - methyl phenyl) -3-(1-pyrronyl)-1 - propenyl] pyridine (triprolidine) - Google Patents [patents.google.com]

- 10. A Simple and Convenient Synthesis of Triprolidine (2009) | G. Venkateswara Rao | 6 Citations [scispace.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. Bioavailability of Triprolidine as a Single Agent or in Combination With Pseudoephedrine: A Randomized, Open‐Label Crossover Study in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Triprolidine Hydrochloride: Chemical Structure and Properties

This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological profile of this compound. The information is presented in a structured format to facilitate easy access and comparison for research and development purposes.

Chemical Identity

This compound is a first-generation antihistamine, belonging to the alkylamine class. It is the hydrochloride salt of triprolidine. The antihistaminic activity is primarily associated with the (E)-isomer.

-

IUPAC Name: 2-[(E)-1-(4-methylphenyl)-3-pyrrolidin-1-ylprop-1-enyl]pyridine;hydrochloride

-

Chemical Formula: C₁₉H₂₃ClN₂

-

Molecular Weight: 314.86 g/mol

-

CAS Number: 550-70-9 (anhydrous), 6138-79-0 (monohydrate)

Chemical Structure:

Physicochemical Properties

This compound is a white crystalline powder. It is known to be stable but may discolor upon exposure to light.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Melting Point | 115-120 °C | |

| Boiling Point | 435.4 °C (estimated for the free base) | |

| Solubility | Soluble in water and alcohol | |

| pKa | 3.6, 9.3 (for triprolidine) | |

| logP | 3.92 (for triprolidine) |

Pharmacological Properties

Triprolidine is a potent histamine H1 receptor antagonist, which accounts for its antihistaminic effects. As a first-generation antihistamine, it can cross the blood-brain barrier, which may lead to drowsiness.

Mechanism of Action

Triprolidine competitively inhibits the action of histamine at H1 receptors. This prevents the release of inflammatory mediators and reduces the symptoms of allergic reactions. The histamine H1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, activates the Gq/11 protein. This initiates a signaling cascade involving phospholipase C (PLC), leading to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC), ultimately resulting in various cellular responses associated with allergic inflammation. Triprolidine blocks the initial step of this pathway by preventing histamine from binding to its receptor.

Pharmacokinetics

Table 2: Pharmacokinetic Properties of this compound

| Parameter | Value | Reference |

| Absorption | Well absorbed from the gastrointestinal tract | |

| Time to Peak Plasma Concentration (Tmax) | Approximately 1.5 - 2 hours | |

| Protein Binding | ~90% | |

| Metabolism | Primarily hepatic | |

| Elimination Half-life | Approximately 3-4 hours | |

| Excretion | Mainly renal |

Experimental Protocols

Histamine H1 Receptor Binding Assay

A common method to determine the affinity of a compound for the histamine H1 receptor is a competitive radioligand binding assay.

Objective: To determine the binding affinity (Ki) of this compound for the histamine H1 receptor.

Materials:

-

Cell membranes prepared from cells expressing the human histamine H1 receptor (e.g., HEK293 cells).

-

[³H]-Mepyramine (radioligand).

-

This compound (test compound).

-

Mianserin (for determining non-specific binding).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation cocktail.

-

Liquid scintillation counter.

Methodology:

-

Membrane Preparation: Homogenize cells expressing the H1 receptor in ice-cold assay buffer. Centrifuge the homogenate to pellet the cell membranes. Wash the membrane pellet and resuspend in fresh assay buffer. Determine the protein concentration of the membrane preparation.

-

Assay Setup: In a 96-well plate, add the following in triplicate:

-

**Total

-

Triprolidine Hydrochloride Metabolism in Animal Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolism of triprolidine hydrochloride in various animal models. Triprolidine, a first-generation H1-receptor antagonist, is known for its use in alleviating symptoms associated with allergic conditions.[1][2] A thorough understanding of its metabolic fate is crucial for preclinical safety assessment and drug development. This document synthesizes key findings on its biotransformation, pharmacokinetic profile, and the experimental methodologies used for its evaluation.

Pharmacokinetics and Excretion in Animal Models

Triprolidine is rapidly absorbed after oral administration and undergoes extensive metabolism, primarily in the liver.[1][2] Pharmacokinetic studies in various animal models, including mice, dogs, rabbits, and rats, have been conducted to elucidate its disposition.[3][4][5]

The pharmacokinetic profile of triprolidine shows considerable similarity in elimination characteristics across different species.[5] However, the absolute oral bioavailability has been reported to be low in dogs (4%).[5]

Table 1: Pharmacokinetic Parameters of Triprolidine in Animal Models

| Parameter | Value | Animal Model | Dosage | Reference |

| Elimination Half-life (t1/2, beta) | 1.7 h | Rabbit | Not Specified | [5] |

| Absolute Oral Bioavailability | 4% | Dog | 1 mg/kg | [5] |

| Clearance (CL) | 24.4 ml/min/kg | Male Beagle Dog | 2.5 mg/kg IV | [4] |

| Volume of Distribution (Vdss) | 5.8 liters/kg | Male Beagle Dog | 2.5 mg/kg IV | [4] |

| Volume of the Central Compartment (Vc) | 1.6 liters/kg | Male Beagle Dog | 2.5 mg/kg IV | [4] |

Following administration, triprolidine and its metabolites are primarily excreted in the urine.[3][4] Studies using radiolabeled triprolidine ([14C]triprolidine) have been instrumental in determining the routes and extent of excretion.

Table 2: Excretion of Radioactivity Following [14C]Triprolidine Administration

| Route | % of Administered Dose | Time Period | Animal Model | Dosage | Reference |

| Urinary Excretion | >80% | 72 h | CD-1 Mice | 50 mg/kg oral | [3] |

| Fecal Excretion | Remainder of dose | 72 h | CD-1 Mice | 50 mg/kg oral | [3] |

| Urinary Excretion | ~75% | Not Specified | Male Beagle Dogs | 2.5 mg/kg IV & oral | [4] |

| Fecal Excretion | Remainder of dose | Not Specified | Male Beagle Dogs | 2.5 mg/kg IV & oral | [4] |

Biotransformation and Metabolic Pathways

Triprolidine undergoes extensive hepatic metabolism, with less than 1% of the parent drug recovered unchanged in the excreta of dogs and mice.[3][4] The primary metabolic pathway involves the oxidation of the p-methyl group on the phenyl ring, a reaction primarily mediated by the cytochrome P450 enzyme system, specifically CYP2D6.[1][6][7]

The major metabolite identified in both mice and dogs is the carboxylic acid analog of triprolidine (219C69).[3][4] Several minor metabolites have also been characterized.

The distribution of metabolites has been quantified in mice and dogs, highlighting the prevalence of the carboxylic acid analog.

Table 3: Metabolite Distribution (% of Administered Dose)

| Metabolite | Mouse (Oral)[3] | Dog (Oral)[4] | Dog (IV)[4] |

| Carboxylic Acid Analog (219C69) | 57.6% | 49.1% | 50.8% |

| Gamma-aminobutyric acid analog | Minor | 12.0% | 11.1% |

| Pyrrolidinone analog of 219C69 | Minor | 3.4% | 4.2% |

| Pyridine-ring hydroxylated derivative | Minor | Not Reported | Not Reported |

| Unchanged Triprolidine | 0.3% (females) - 1.1% (males) | 0.6% | 0.8% |

Experimental Protocols

The characterization of triprolidine metabolism has relied on a variety of in vivo and in vitro experimental designs.

This protocol outlines a typical study to identify metabolites and determine excretion pathways.

-

Objective: To identify the metabolites of triprolidine and determine their excretion pathways.[1]

-

Study Design: A disposition and metabolism study using radiolabeled triprolidine is commonly employed.[3][4]

-

Subjects: Animal models such as CD-1 mice or beagle dogs are frequently used.[3][4]

-

Dosing: A single oral or intravenous dose of [14C]-labeled this compound is administered.[3][4]

-

Sample Collection: Urine and feces are collected for up to 72 hours post-dose.[3] Plasma samples may also be collected to identify circulating metabolites.[4]

-

Analytical Methods:

-

Total Radioactivity Measurement: Urine and feces are analyzed for total radiocarbon content to determine the extent and rate of excretion.[3]

-

Metabolite Profiling: Radiochromatography is used to separate the parent drug from its metabolites in excreta.[3]

-

Metabolite Identification: The structures of isolated metabolites are determined using a combination of analytical techniques, including Gas Chromatography-Mass Spectrometry (GC/MS), Liquid Chromatography-Mass Spectrometry (LC/MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy.[3]

-

This protocol is designed to characterize the pharmacokinetic profile of triprolidine.

-

Objective: To determine the pharmacokinetic parameters (Cmax, Tmax, t1/2, etc.) of triprolidine.

-

Study Design: A crossover study design is often utilized.[4]

-

Subjects: Healthy animals (e.g., beagle dogs, rabbits) are used.[4][5]

-

Dosing: A single oral or intravenous dose of this compound is administered.[4]

-

Sample Collection: Serial blood samples are collected at various time points post-dose.[1]

-

Analytical Method:

-

Sample Preparation: Plasma samples are typically prepared using liquid-liquid extraction. For instance, plasma can be mixed with an internal standard (e.g., chlorpheniramine), alkalinized, and extracted with a solvent like dichloromethane.[1][7]

-

Chromatography: A reverse-phase High-Performance Liquid Chromatography (HPLC) column (e.g., C8 or C18) is used for separation.[1][8]

-

Detection: Tandem mass spectrometry (LC-MS/MS) provides the necessary sensitivity and selectivity for quantification.[1][7]

-

-

Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key pharmacokinetic parameters from the plasma concentration-time data.[1]

Microbial transformation can serve as a useful alternative for synthesizing potential mammalian metabolites.[9]

-

Objective: To produce and identify mammalian metabolites of triprolidine using a fungal model.[9]

-

Organism: The filamentous fungus Cunninghamella elegans has been shown to produce a known mammalian metabolite of triprolidine.[9]

-

Methodology:

-

The fungus is grown in a suitable broth (e.g., Sabouraud dextrose broth) containing this compound.[9]

-

After a set incubation period (e.g., 240 hours), the culture is extracted with a solvent such as methylene chloride.[9]

-

The major metabolite is isolated using HPLC.[9]

-

The structure is identified using proton-NMR and mass spectrometry.[9]

-

-

Key Finding: C. elegans was found to produce hydroxymethyl triprolidine, an intermediate in the major mammalian metabolic pathway, through a mono-oxygenase catalyzed reaction.[9]

Conclusion

In animal models, this compound is well-absorbed and extensively metabolized, primarily through oxidation of the tolyl methyl group to a carboxylic acid, a reaction catalyzed by CYP2D6. The resulting carboxylic acid analog is the major metabolite excreted in the urine. Several minor metabolic pathways have also been identified. The detailed experimental protocols and quantitative data summarized in this guide provide a robust framework for professionals in the field of drug development and metabolism, facilitating further research and a deeper understanding of the disposition of this first-generation antihistamine.

References

- 1. benchchem.com [benchchem.com]

- 2. Triprolidine | C19H22N2 | CID 5282443 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Disposition and metabolism of triprolidine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Disposition of triprolidine in the male beagle dog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Triprolidine radioimmunoassay: disposition in animals and humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Triprolidine - Wikipedia [en.wikipedia.org]

- 7. Bioavailability of Triprolidine as a Single Agent or in Combination With Pseudoephedrine: A Randomized, Open‐Label Crossover Study in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. phmethods.net [phmethods.net]

- 9. Microbial transformation of the antihistaminic drug this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Central Nervous System Effects of Triprolidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Triprolidine hydrochloride is a first-generation histamine H1 receptor antagonist of the alkylamine class, widely recognized for its potent antihistaminergic properties.[1] However, its clinical utility is often tempered by its significant effects on the central nervous system (CNS), primarily sedation. This technical guide provides a comprehensive analysis of the CNS effects of this compound, delving into its mechanism of action, receptor pharmacology, and quantifiable impact on psychomotor and cognitive functions. As a first-generation agent, triprolidine readily traverses the blood-brain barrier, leading to its characteristic CNS-mediated side effects.[1] A thorough understanding of these effects is paramount for informed drug development and for positioning newer antihistamines with improved CNS safety profiles. This document synthesizes key preclinical and clinical findings, presenting quantitative data in structured tables, detailing experimental methodologies, and providing visual representations of relevant biological pathways and experimental workflows to facilitate a deeper understanding of triprolidine's central pharmacology.

Mechanism of Action in the Central Nervous System

The primary mechanism underlying the CNS effects of this compound is its potent antagonism of histamine H1 receptors within the brain.[2] Histaminergic neurons, originating in the tuberomammillary nucleus (TMN) of the hypothalamus, project extensively throughout the CNS and play a critical role in maintaining wakefulness and arousal.[2] By competitively blocking these H1 receptors, triprolidine inhibits the arousal-promoting signals of histamine, leading to the commonly observed side effects of drowsiness and sedation.[2]

Beyond its primary antihistaminergic activity, triprolidine also exhibits notable affinity for muscarinic acetylcholine receptors, contributing to its anticholinergic side-effect profile.[1][3] This cross-reactivity can potentiate sedation and lead to other central effects such as cognitive impairment and dry mouth. In contrast to some other first-generation antihistamines, triprolidine does not significantly modulate the central dopamine system, which may explain its lower potential for abuse.[2]

Receptor Pharmacology and Binding Profile

The interaction of triprolidine with various CNS receptors dictates its therapeutic and off-target effects. The following tables summarize the available quantitative data on the binding affinity of triprolidine for key central receptors.

Table 1: In Vitro Receptor and Transporter Binding Affinities of Triprolidine

| Compound | Receptor/Transporter | Kᵢ (nM) |

| Triprolidine | Histamine H1 | 0.34 ± 0.03[2] |

| Dopamine Transporter (DAT) | 1500 ± 210[2] | |

| Muscarinic (non-selective) | 280[3] | |

| (+)-Chlorpheniramine | Histamine H1 | 1.1 ± 0.1[2] |

| Dopamine Transporter (DAT) | 560 ± 40[2] | |

| (-)-Chlorpheniramine | Histamine H1 | 14.0 ± 1.0[2] |

| Dopamine Transporter (DAT) | 950 ± 110[2] | |

| Diphenhydramine | Histamine H1 | 7.0 ± 0.5[2] |

| Dopamine Transporter (DAT) | 2100 ± 300[2] | |

| Cocaine | Histamine H1 | >10000[2] |

| Dopamine Transporter (DAT) | 200 ± 10[2] |

Kᵢ (Inhibition Constant): A measure of the binding affinity of a ligand to a receptor. A lower Kᵢ value indicates a higher binding affinity.

Pharmacokinetics and Blood-Brain Barrier Penetration

Triprolidine's ability to induce CNS effects is intrinsically linked to its capacity to cross the blood-brain barrier (BBB). As a lipophilic, first-generation antihistamine, it readily penetrates the CNS.[1][4]

Table 2: Pharmacokinetic Parameters of Triprolidine in Healthy Adults

| Parameter | Value |

| Time to Maximum Plasma Concentration (Tₘₐₓ) | ~1.5 hours[4] |

| Elimination Half-life (t₁/₂) | ~4 hours[4] |

| Maximum Plasma Concentration (Cₘₐₓ) for 2.5 mg dose | 8.4 ng/mL[4] |

| Maximum Plasma Concentration (Cₘₐₓ) for 5 mg dose (dose-normalized) | 7.1 ng/mL[4] |

Central Nervous System Effects: Quantitative Data

The central effects of triprolidine manifest as sedation and impairment of cognitive and psychomotor functions. Clinical studies have quantified these effects using a battery of objective tests.

Table 3: Quantitative CNS Effects of Triprolidine in Healthy Volunteers

| Test | Dose | Effect |

| Critical Flicker Fusion (CFF) | 10 mg | Reduced CFF threshold by 1.5 Hz[6] |

| Choice Reaction Time (CRT) | 10 mg | Increased reaction time by 50 ms[6] |

| Daytime Sleep Latency | 5 mg | Reduced daytime sleep latencies[7] |

| Driving Performance | Not Specified | Greatly impaired driving behavior[8] |

These findings highlight the significant impact of triprolidine on functions crucial for daily activities that require alertness and quick decision-making.

Signaling Pathways

The primary signaling pathway affected by triprolidine in the CNS is the histamine H1 receptor-mediated Gq/11 pathway.

Histamine H1 Receptor Signaling Pathway and the Point of Triprolidine Intervention.

Experimental Protocols

Radioligand Binding Assay for Histamine H1 Receptor

This protocol describes a competitive binding assay to determine the affinity of triprolidine for the human histamine H1 receptor.[1]

Objective: To determine the inhibition constant (Kᵢ) of triprolidine for the H1 receptor.

Materials:

-

Cell membranes from HEK293 cells stably expressing the human histamine H1 receptor.[1]

-

[³H]-mepyramine (radioligand).[1]

-

This compound (unlabeled competitor).[1]

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.[1]

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[1]

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Incubation: Incubate cell membranes with a fixed concentration of [³H]-mepyramine and varying concentrations of triprolidine in the assay buffer.

-

Equilibrium: Allow the binding reaction to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the triprolidine concentration. Determine the IC₅₀ value (the concentration of triprolidine that inhibits 50% of specific [³H]-mepyramine binding) using non-linear regression. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.[9]

General Workflow for a Competitive Radioligand Binding Assay.

In Situ Brain Perfusion Technique

This technique is used to measure the transport of substances across the blood-brain barrier in an animal model.[10]

Objective: To quantify the brain uptake of a compound.

Methodology:

-

Anesthetize the animal (e.g., a rat).[10]

-

Expose the carotid artery.[10]

-

Catheterize the external carotid artery in a retrograde manner, directing the perfusate towards the brain.[10]

-

Ligate the common carotid artery to prevent contamination from systemic circulation.[10]

-

Infuse a buffered saline solution containing the radiolabeled test compound (e.g., ¹⁴C-triprolidine) at a constant rate.[10]

-

After a short perfusion period (e.g., 60 seconds), decapitate the animal and dissect the brain.[10]

-

Measure the radioactivity in the brain tissue and in samples of the perfusate.[10]

-

Calculate the brain uptake index (BUI) or permeability-surface area (PS) product to quantify the extent of blood-brain barrier penetration.[10]

Experimental Workflow for the In Situ Brain Perfusion Technique.

Psychomotor and Cognitive Performance Tests

A battery of tests is used to assess the impact of triprolidine on various cognitive domains.

6.3.1. Critical Flicker Fusion (CFF) Test

Objective: To measure the temporal resolving power of the visual system, which is sensitive to CNS depressant effects.[11]

Methodology:

-

A flickering light source is presented to the subject.[11]

-

The frequency of the flicker is increased until the subject perceives a continuous, fused light (fusion threshold).[11]

-

The frequency is then decreased until the subject perceives the light as flickering again (flicker threshold).[11]

-

The CFF threshold is the average of these two values. A decrease in the CFF threshold indicates sedation.

6.3.2. Choice Reaction Time (CRT) Test

Objective: To assess the speed of cognitive processing and motor response.

Methodology:

-

The subject is presented with one of several possible stimuli.

-

The subject must make a specific motor response corresponding to the presented stimulus.

-

The time taken from the presentation of the stimulus to the initiation of the correct response is measured. An increase in reaction time indicates impairment.

Conclusion

This compound is a potent first-generation H1 receptor antagonist with significant and quantifiable effects on the central nervous system. Its high affinity for central H1 receptors, coupled with its ability to readily cross the blood-brain barrier, results in sedation and impairment of psychomotor and cognitive functions. While effective for allergic conditions, its CNS side-effect profile, including its cross-reactivity with muscarinic receptors, necessitates careful consideration, particularly in individuals requiring mental alertness. The quantitative data and experimental protocols presented in this guide provide a robust framework for researchers and drug development professionals to understand the central pharmacology of triprolidine and to guide the development of newer antihistamines with improved selectivity and a more favorable CNS safety profile. Further research, including positron emission tomography (PET) studies to directly quantify H1 receptor occupancy by triprolidine in the human brain, would provide even greater insight into its central effects.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Bioavailability of Triprolidine as a Single Agent or in Combination With Pseudoephedrine: A Randomized, Open‐Label Crossover Study in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Assessment of the first and second generation antihistamines brain penetration and role of P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The psychomotor and cognitive effects of a new antihistamine, mizolastine, compared to terfenadine, triprolidine and placebo in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Sedation and histamine H1-receptor antagonism: studies in man with the enantiomers of chlorpheniramine and dimethindene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effects of two antihistamine drugs on actual driving performance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. scribd.com [scribd.com]

Triprolidine Hydrochloride for Histamine H1 Receptor Studies: An In-depth Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Triprolidine hydrochloride is a potent, first-generation antihistamine of the alkylamine class, distinguished by its high affinity for the histamine H1 receptor.[1][2] Its primary mechanism involves competitive antagonism or inverse agonism at the H1 receptor, effectively blocking the downstream signaling cascade initiated by histamine.[3][4][5] This action alleviates symptoms associated with allergic conditions such as rhinitis and urticaria.[2][4][5] Due to its well-characterized pharmacological profile, triprolidine serves as an invaluable tool and a reliable positive control in both in vitro and in vivo studies of H1 receptor function and for the screening of novel H1 antagonists.[5] This guide provides a comprehensive technical overview of its mechanism of action, quantitative pharmacological data, detailed experimental protocols for its use, and visualizations of key pathways and workflows.

Mechanism of Action and H1 Receptor Signaling

The histamine H1 receptor is a class A G-protein coupled receptor (GPCR) that plays a pivotal role in mediating allergic and inflammatory responses.[5][6][7][8] Upon binding of its endogenous agonist, histamine, the H1 receptor couples to the Gq/11 family of G-proteins.[6][7][8] This initiates a well-defined intracellular signaling cascade:

-

Activation of Phospholipase C (PLC): The activated Gαq subunit stimulates PLC.[5][6][7][8]

-

Second Messenger Production: PLC catalyzes the hydrolysis of the membrane lipid phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5][7][8]

-

Intracellular Calcium Release: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[7][8]

-

Protein Kinase C (PKC) Activation: The combination of increased intracellular Ca2+ and DAG activates protein kinase C (PKC), which then phosphorylates numerous downstream targets, culminating in the cellular responses associated with allergy and inflammation.[7][9]

Triprolidine functions by competitively binding to the H1 receptor, preventing histamine from binding and activating this cascade.[3][5] Some evidence also suggests it acts as an inverse agonist, stabilizing the receptor in an inactive conformation.[8][10] This blockade is the basis of its therapeutic effects and its utility in research.

Data Presentation: Pharmacological Properties

Quantitative analysis of triprolidine's interaction with the H1 receptor is fundamental to its application in research. The following tables summarize key binding affinity and functional potency data.

Table 1: Receptor Binding Affinity of Triprolidine

This table presents the inhibition constant (Ki), a measure of the binding affinity of triprolidine for the histamine H1 receptor. Lower Ki values indicate higher binding affinity.

| Parameter | Value (nM) | Cell Type / Tissue | Radioligand | Reference |

| Kᵢ | 1 - 5 | 1321N1 human astrocytoma cells | [³H]mepyramine | [11] |

Table 2: Functional Potency of Triprolidine

This table presents the half-maximal inhibitory concentration (IC₅₀), which quantifies the concentration of triprolidine required to inhibit 50% of the histamine-induced response in a functional assay.

| Parameter | Value (µM) | Assay Type | Cell/Tissue Preparation | Reference |

| IC₅₀ | 0.21 | Calcium Mobilization | Mouse preoptic/anterior hypothalamic neurons | [12] |

| IC₅₀ | 0.2 | Calcium Mobilization | Mouse preoptic/anterior hypothalamic neurons | [2] |

Experimental Protocols

Detailed and robust protocols are critical for obtaining reproducible results. The following sections provide methodologies for two key in vitro assays used to characterize H1 receptor antagonists like triprolidine.

Radioligand Binding Assay for Histamine H1 Receptor

This competitive binding assay determines the affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the H1 receptor.[8][11]

Objective: To determine the binding affinity of triprolidine for the human H1 receptor.

Materials:

-

Cell Membranes: Preparations from cells stably expressing the human H1 receptor (e.g., HEK293, CHO cells).[2]

-

Radioligand: [³H]mepyramine (a well-characterized H1 antagonist).[2][11]

-

Test Compound: this compound, serially diluted.

-

Non-Specific Control: A high concentration (e.g., 10 µM) of a non-radiolabeled H1 antagonist like mianserin.[8]

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.[2]

-

Filtration Plate: 96-well glass fiber (GF/C) plate, pre-treated with polyethyleneimine (PEI) to reduce non-specific binding.[8]

-

Scintillation Fluid & Counter.

Procedure:

-

Membrane Preparation: Culture and harvest cells expressing the H1 receptor. Homogenize cells in an ice-cold lysis buffer and isolate the membrane fraction via differential centrifugation. Resuspend the final membrane pellet in assay buffer and determine the protein concentration.[8][11]

-

Assay Plate Setup: In a 96-well plate, set up the following conditions in triplicate (final volume ~250 µL):

-

Total Binding: Cell membranes + [³H]mepyramine (at a concentration near its Kd, e.g., 1-5 nM) + assay buffer.[8]

-

Non-Specific Binding (NSB): Cell membranes + [³H]mepyramine + non-specific control (e.g., 10 µM mianserin).[8]

-

Competition: Cell membranes + [³H]mepyramine + serial dilutions of triprolidine (e.g., from 10⁻¹² M to 10⁻⁵ M).[8]

-

-

Incubation: Incubate the plate for a defined period (e.g., 60 minutes) at room temperature to reach binding equilibrium.

-

Filtration: Rapidly transfer the contents of the plate to the glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand. Wash the filters multiple times with ice-cold wash buffer.[8]

-

Quantification: Dry the filter plate, add scintillation fluid to each well, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.[8]

Data Analysis:

-

Calculate Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

-

Plot the percentage of specific binding against the logarithm of the triprolidine concentration to generate a sigmoidal dose-response curve.

-

Use non-linear regression to fit the curve and determine the IC₅₀ value.[8]

-

Calculate the Ki value using the Cheng-Prusoff equation : Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the H1 receptor.[5][11]

Calcium Mobilization Functional Assay

This cell-based functional assay measures the ability of an antagonist to inhibit the H1 receptor-mediated increase in intracellular calcium, typically using a calcium-sensitive fluorescent dye.[2][5]

Objective: To measure the functional potency (IC₅₀) of triprolidine in blocking histamine-induced calcium release.

Materials:

-

Cells: HEK293 or other suitable cells stably expressing the human H1 receptor.[2]

-

Assay Plates: 96- or 384-well black, clear-bottom microplates.[2][5]

-

Fluorescent Dye: A calcium-sensitive dye such as Fluo-4 AM.[2]

-

Agonist: Histamine dihydrochloride.

-

Antagonist: this compound.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) buffered with HEPES.[2]

-

Instrumentation: Fluorometric Imaging Plate Reader (FLIPR) or similar fluorescence plate reader.

Procedure:

-

Cell Plating: Seed cells into the microplates and culture overnight to form a confluent monolayer.[2]

-

Dye Loading: Remove the culture medium and add the fluorescent calcium dye dissolved in assay buffer to each well. Incubate the plate (e.g., for 1 hour at 37°C) to allow the cells to take up the dye.

-

Compound Pre-incubation: Wash the cells to remove excess dye. Add serial dilutions of triprolidine (or vehicle control) to the appropriate wells and pre-incubate for a specified time (e.g., 15-30 minutes) to allow the antagonist to bind to the receptors.

-

Fluorescence Measurement:

-

Place the plate into the fluorescence reader.

-

Record a baseline fluorescence reading for 10-20 seconds.[5]

-

Using the instrument's injection capability, add a pre-determined concentration of histamine (typically the EC₈₀) to all wells to stimulate the H1 receptor.

-

Immediately and continuously measure the fluorescence signal for 1-3 minutes to capture the transient increase in intracellular calcium.[5]

-

Data Analysis:

-

Determine the peak fluorescence response for each well after histamine addition.

-

Normalize the data: Set the response of cells treated with histamine alone as 100% activation and the response of untreated/vehicle-treated cells as 0%.

-